3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
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Overview
Description
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a chemical compound that features a thiazole ring, a benzonitrile group, and a chloro substituent. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities
Biochemical Analysis
Biochemical Properties
Thiazole compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole compounds have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Thiazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dimethylformamide (DMF) or ethanol . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization or chromatography.
Chemical Reactions Analysis
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The benzonitrile group can participate in coupling reactions with various aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The chloro substituent and benzonitrile group enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile can be compared with other thiazole-containing compounds, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Thiamethoxam: An insecticide with a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H8ClN2OS
- Molecular Weight : 240.71 g/mol
The presence of the thiazole ring and the chlorinated substituent are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole moiety is known to participate in various biochemical interactions, which can lead to modulation of enzyme activities and receptor binding. This compound may exhibit inhibitory effects on certain enzymes involved in disease pathways, thereby influencing cellular processes such as proliferation and apoptosis.
Antitumor Activity
Research indicates that thiazole-containing compounds often demonstrate significant antitumor properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against various cancer cell lines .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3-(2-Chloro-1,3-thiazol-5-yl) | A431 (human epidermoid carcinoma) | <10 | |
3-(2-Chloro-1,3-thiazol-5-yl) | Jurkat (T-cell leukemia) | <15 |
Antibacterial Activity
Thiazole derivatives have also been investigated for their antibacterial properties. For instance, compounds similar to this compound have shown inhibitory effects against various bacterial strains, suggesting potential applications in treating bacterial infections .
Antiparasitic Activity
Some studies have focused on the antiparasitic effects of thiazole derivatives. The compound's ability to disrupt metabolic pathways in parasites has been highlighted in research targeting Trypanosoma species. The results indicate promising activity against protozoan parasites, making it a candidate for further investigation in this area .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of several thiazole derivatives, including those structurally similar to this compound. The findings demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis through caspase activation pathways .
Study 2: Antimicrobial Properties
Another study assessed the antimicrobial properties of chlorinated thiazoles against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a thiazole ring exhibited enhanced activity compared to their non-chlorinated counterparts, supporting the hypothesis that chlorine substitution increases antimicrobial potency .
Properties
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-2-8(4-9)5-13/h1-4,6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMBCJLJVNLHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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